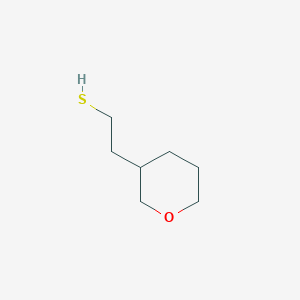

2-(Oxan-3-yl)ethane-1-thiol

Description

Contextualization within Thiol and Cyclic Ether Chemistry

The chemistry of 2-(Oxan-3-yl)ethane-1-thiol (B6154102) is fundamentally governed by the interplay of its thiol and oxane moieties. Thiols, the sulfur analogs of alcohols, are known for their distinct odors, lower boiling points compared to corresponding alcohols, and significant nucleophilicity. fiveable.melibretexts.org The thiol group is a versatile functional group in organic synthesis, participating in reactions such as nucleophilic substitution, oxidation to disulfides, and as protecting groups. fiveable.meyoutube.com

Cyclic ethers, such as the oxane ring in this molecule, are generally stable and are common structural motifs in many natural products and synthetic compounds. libretexts.org The oxane ring is a six-membered saturated heterocycle containing one oxygen atom. researchtrends.net Unlike smaller cyclic ethers like epoxides, the oxane ring is relatively strain-free and thus less prone to ring-opening reactions. libretexts.org The presence of the ether oxygen can, however, influence the molecule's polarity and ability to act as a hydrogen bond acceptor. schoolwires.net

Historical Perspectives on Related Organosulfur and Oxane Architectures

The study of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of simple thiols and thioethers. tandfonline.com These early investigations laid the groundwork for understanding the unique properties and reactivity of sulfur-containing organic compounds. tandfonline.com The analogy between sulfur and oxygen compounds was recognized early on, contributing to the development of chemical type theory. tandfonline.com Historically, organosulfur compounds have been recognized for their presence in natural substances, such as in garlic and onions, and their distinct, often unpleasant, odors. tandfonline.comwikipedia.org

The synthesis of oxane derivatives has also been a long-standing area of interest in organic chemistry, driven by the prevalence of the tetrahydropyran (B127337) ring in numerous natural products, including carbohydrates and polyether antibiotics. researchgate.net The development of methods for the stereoselective synthesis of substituted oxanes has been a significant focus, with techniques like intramolecular Williamson ether synthesis and various cyclization strategies playing a crucial role. magtech.com.cnacs.org

Significance of the Oxane and Thiol Moieties as Functional Groups in Chemical Synthesis

Both the thiol and oxane functional groups are of considerable importance in modern organic synthesis. Thiols are highly effective nucleophiles and are used to form carbon-sulfur bonds, which are present in a wide array of biologically active molecules and pharmaceutical agents. jmchemsci.com The reversible oxidation of thiols to disulfides is a key process in protein folding and biochemistry. wikipedia.org Furthermore, thiols can be used as reagents in radical reactions and as protecting groups for other functional groups. britannica.com

The oxane ring is a key structural unit in many biologically active molecules and is often used as a stable scaffold in medicinal chemistry. Its incorporation can influence a molecule's solubility, metabolic stability, and conformational properties. magtech.com.cn Synthetic methodologies that allow for the controlled construction of substituted oxane rings are therefore highly valuable in the synthesis of complex molecular targets. researchgate.netacs.org

Overview of Current Research Landscape Pertaining to Organosulfur Compounds and Heterocycles

The field of organosulfur chemistry continues to be an active area of research, with ongoing efforts to develop new synthetic methods and explore novel applications. nih.govnih.govrsc.org Recent trends include the use of organosulfur compounds in sustainable chemistry, such as in the development of biodegradable materials and greener synthetic processes. marketresearchintellect.com There is also significant interest in the biological activities of organosulfur compounds, with studies exploring their potential as anti-inflammatory, and anticancer agents. tandfonline.comfrontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C7H14OS |

|---|---|

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-(oxan-3-yl)ethanethiol |

InChI |

InChI=1S/C7H14OS/c9-5-3-7-2-1-4-8-6-7/h7,9H,1-6H2 |

InChI Key |

KMKOBSFLYZGNOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxan 3 Yl Ethane 1 Thiol and Analogues

Retrosynthetic Analysis of 2-(Oxan-3-yl)ethane-1-thiol (B6154102)

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This is achieved by breaking bonds (disconnections) and converting functional groups (functional group interconversion, FGI), which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.inslideshare.net

For the target molecule, this compound (1), the primary disconnections focus on the carbon-sulfur bond and the carbon-carbon bond linking the side chain to the oxane ring. slideshare.netscripps.edu

C-S Disconnection: The most direct disconnection is the carbon-sulfur bond. This is a common strategy for synthesizing thiols and sulfides. slideshare.netyoutube.com This approach suggests a precursor with an electrophilic two-carbon side chain attached to the oxane ring and a sulfur nucleophile. This leads to precursors like 2-(oxan-3-yl)ethyl halide or tosylate (2) and a hydrosulfide (B80085) anion source.

C-C Disconnection: A carbon-carbon disconnection between the oxane ring and the ethyl side chain suggests two primary pathways. One pathway involves an oxane-based nucleophile and a two-carbon electrophile. For instance, a lithiated dithiane derived from oxane-3-carbaldehyde (3) could react with an electrophile like ethylene (B1197577) oxide. Another pathway involves an oxane-based electrophile and a two-carbon nucleophile.

Alkene Precursor: An alternative strategy involves an FGI, envisioning the thiol as being formed from an alkene precursor, 3-vinyloxane (4). The addition of a sulfur-hydrogen bond across the double bond is a powerful method for creating C-S bonds.

These primary disconnections form the basis for the synthetic methodologies detailed in the following sections.

| Target Molecule | Key Disconnection | Precursor Type | Potential Starting Materials |

| This compound | C-S Bond | Electrophilic Side Chain + Sulfur Nucleophile | 2-(Oxan-3-yl)ethyl tosylate, Sodium Hydrosulfide |

| This compound | C-C Bond | Oxane-based Nucleophile + Electrophile | Oxane-3-carbaldehyde, Ethylene Oxide |

| This compound | C=C Bond (via FGI) | Alkene + H-S Source | 3-Vinyloxane, Hydrogen Sulfide (B99878) |

Synthesis via Thioacetal Hydrolysis Routes

Thioacetals, the sulfur analogs of acetals, are typically formed by the reaction of a carbonyl compound with thiols under acidic conditions. wikipedia.org While they are most commonly used as protecting groups for aldehydes and ketones due to their stability, their unique reactivity can be exploited in C-C bond formation. wikipedia.orgyoutube.com The acidity of the proton on the original carbonyl carbon is significantly increased, allowing for deprotonation to form a potent nucleophile—an "umpolung" or inversion of polarity of the carbonyl carbon. tcichemicals.com

A synthesis of this compound using this concept would be a multi-step process. The key thioacetal intermediate is not directly hydrolyzed to the thiol but is used to construct the carbon skeleton.

Proposed Synthetic Pathway:

Thioacetal Formation: The synthesis would begin with oxane-3-carbaldehyde, which is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the cyclic thioacetal, 2-(oxan-3-yl)-1,3-dithiane.

Deprotonation and Alkylation: The dithiane is then treated with a strong base, such as n-butyllithium (n-BuLi), at a low temperature to deprotonate the carbon between the two sulfur atoms, creating a lithiated intermediate. wikipedia.org This nucleophile is then reacted with an electrophile, such as ethylene oxide, to add a two-carbon hydroxyethyl (B10761427) group. An aqueous workup protonates the alkoxide to yield 2-(2-(oxan-3-yl)-1,3-dithian-2-yl)ethan-1-ol.

Functional Group Conversion: The terminal hydroxyl group is converted to a thiol. This can be achieved via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis, or by converting the alcohol to a tosylate and displacing it with a thioacetate (B1230152) anion, followed by hydrolysis.

Dethioacetalization: The final step is the removal of the dithiane protecting group to yield the target compound. However, standard hydrolysis with mercury salts is environmentally unfavorable. tcichemicals.com More commonly, desulfurization with Raney Nickel would reduce the thioacetal to a methylene (B1212753) group (CH₂), which is not the desired product here. youtube.com Therefore, this route is more suited for creating a ketone at that position. For the synthesis of the target thiol, a different sequence where the thiol is introduced after building the carbon chain via other means is more practical.

Due to the challenges in the final deprotection step to yield the desired structure without side reactions, this route is less direct compared to other methodologies.

| Step | Starting Material | Key Reagents | Intermediate |

| 1 | Oxane-3-carbaldehyde | 1,3-Propanedithiol, BF₃·OEt₂ | 2-(Oxan-3-yl)-1,3-dithiane |

| 2 | 2-(Oxan-3-yl)-1,3-dithiane | n-BuLi, Ethylene Oxide | 2-(2-(Oxan-3-yl)-1,3-dithian-2-yl)ethan-1-ol |

| 3 | Intermediate from Step 2 | 1. TsCl, Pyridine (B92270); 2. KSAc; 3. NaOH | S-(2-(2-(Oxan-3-yl)-1,3-dithian-2-yl)ethyl) ethanethioate |

| 4 | Intermediate from Step 3 | (Requires non-standard deprotection) | This compound |

Synthesis via Alkene Hydrothiolation Strategies (Thiol-Ene Reactions)

The hydrothiolation of alkenes, often called the thiol-ene reaction, is a highly efficient method for forming carbon-sulfur bonds. This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond. nih.gov The process can proceed through either a radical or a nucleophilic mechanism, which dictates the regioselectivity of the addition.

Radical-Mediated Hydrothiolation

The radical-mediated thiol-ene reaction is a chain reaction typically initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN). nih.gov A key feature of this pathway is its anti-Markovnikov regioselectivity. The thiyl radical (RS•) adds to the alkene at the less substituted carbon to generate the more stable carbon-centered radical, which then propagates the chain. nih.gov

Proposed Synthetic Pathway:

Precursor Synthesis: The required starting material is 3-vinyloxane. This can be synthesized from oxane-3-carbaldehyde via a Wittig reaction using methyltriphenylphosphonium (B96628) bromide.

Hydrothiolation: 3-Vinyloxane is reacted with a thiolating agent. Using hydrogen sulfide (H₂S) directly is possible but can be challenging to handle and may lead to dithioether byproducts. A more common laboratory approach is to use thioacetic acid (CH₃COSH). The reaction is initiated with AIBN or UV light. The thiyl radical from thioacetic acid adds to the terminal carbon of the vinyl group, leading to the formation of the thioacetate ester, S-(2-(oxan-3-yl)ethyl) ethanethioate.

Hydrolysis: The resulting thioacetate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) or sodium methoxide) to cleave the acetyl group and yield the final product, this compound. ias.ac.in

| Step | Starting Material | Key Reagents | Intermediate | Product |

| 1 | Oxane-3-carbaldehyde | Ph₃PCH₃Br, n-BuLi | 3-Vinyloxane | - |

| 2 | 3-Vinyloxane | Thioacetic acid, AIBN | - | S-(2-(Oxan-3-yl)ethyl) ethanethioate |

| 3 | S-(2-(Oxan-3-yl)ethyl) ethanethioate | NaOH, H₂O | - | This compound |

Nucleophilic Thia-Michael Addition Pathways

The thia-Michael addition is a conjugate addition of a sulfur nucleophile (thiolate) to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.govresearchgate.net

Proposed Synthetic Pathway:

Precursor Synthesis: The key precursor is an α,β-unsaturated carbonyl compound, such as ethyl 2-(oxan-3-ylidene)acetate. This can be prepared from oxan-3-one via a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate.

Michael Addition: The unsaturated ester is treated with a sulfur nucleophile. For instance, reacting it with sodium hydrosulfide (NaSH) in a suitable solvent like ethanol (B145695) would lead to the conjugate addition of the hydrosulfide anion to the β-carbon of the double bond. This forms ethyl 3-mercapto-3-(oxan-3-yl)propanoate.

Reduction: The final step requires the reduction of the ester functionality to a methyl group and the ketone at the 3-position of the oxane ring (if starting from an enone) to a methylene group. A more direct route would start from an α,β-unsaturated aldehyde, perform the Michael addition, and then reduce the aldehyde. For example, starting with (E)-3-(oxan-3-yl)acrylaldehyde, Michael addition of a protected thiol like thioacetic acid would be followed by reduction of the aldehyde and deprotection of the thioacetate. A Wolff-Kishner or Clemmensen reduction could reduce the aldehyde to a methyl group, completing the ethyl chain.

This pathway is more complex than the radical hydrothiolation or nucleophilic substitution routes due to the multiple functional group manipulations required after the key C-S bond-forming step.

| Step | Starting Material | Key Reagents | Intermediate |

| 1 | Oxan-3-one | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 2-(oxan-3-ylidene)acetate |

| 2 | Ethyl 2-(oxan-3-ylidene)acetate | NaSH or CH₃COSH + Base | Ethyl 3-mercapto-3-(oxan-3-yl)propanoate |

| 3 | Intermediate from Step 2 | 1. LiAlH₄ (reduction of ester); 2. (Further steps required) | (Requires multiple functional group manipulations) |

Synthesis via Nucleophilic Substitution of Halides or Tosylates by Thiolates

One of the most common and straightforward methods for preparing thiols is the Sₙ2 reaction between an alkyl halide or tosylate and a sulfur nucleophile. libretexts.orgchemistrysteps.com Thiolate anions are excellent nucleophiles, and this reaction is highly effective, particularly with primary alkyl electrophiles. libretexts.org

Proposed Synthetic Pathway:

Precursor Synthesis: The synthesis starts with a suitable alcohol, 2-(oxan-3-yl)ethan-1-ol. This precursor could potentially be synthesized by the reduction of (oxan-3-yl)acetic acid or its ester.

Leaving Group Formation: The hydroxyl group of the alcohol is converted into a better leaving group. This is typically done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate, 2-(oxan-3-yl)ethyl tosylate. Alternatively, the alcohol can be converted to an alkyl bromide or chloride using reagents like PBr₃ or SOCl₂.

Nucleophilic Substitution: The tosylate or halide is then treated with a source of the hydrosulfide anion. Sodium hydrosulfide (NaSH) is a common choice. chemistrysteps.comjove.com However, to avoid the formation of a sulfide byproduct from a second substitution reaction, it is often preferable to use thiourea (B124793). libretexts.orgjove.com The reaction with thiourea forms an intermediate alkylisothiouronium salt, which is then hydrolyzed with an aqueous base (e.g., NaOH) to cleanly yield the desired thiol, this compound. jove.com Another excellent option is to use potassium thioacetate (KSAc) as the nucleophile, followed by basic hydrolysis of the resulting thioacetate ester.

This method is often preferred for its high yields, operational simplicity, and the ready availability of starting materials.

| Step | Starting Material | Key Reagents | Intermediate | Product |

| 1 | 2-(Oxan-3-yl)ethan-1-ol | TsCl, Pyridine | 2-(Oxan-3-yl)ethyl tosylate | - |

| 2 | 2-(Oxan-3-yl)ethyl tosylate | 1. Thiourea; 2. NaOH(aq) | S-(2-(oxan-3-yl)ethyl)isothiouronium salt | This compound |

Ring-Opening Reactions Involving Sulfur Nucleophiles (e.g., Epoxide Ring Opening)

The ring-opening of epoxides (oxiranes) with nucleophiles is a powerful synthetic transformation that produces β-functionalized alcohols. nih.gov Due to significant ring strain, epoxides are susceptible to attack by a wide range of nucleophiles, including sulfur nucleophiles. nih.govresearchgate.net This reaction, known as thiolysis, provides an efficient route to β-hydroxy sulfides or β-hydroxy thiols. researchgate.netarkat-usa.org Under basic or neutral conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring.

Proposed Synthetic Pathway:

Precursor Synthesis: The key starting material is an epoxide, specifically 3-(oxiran-2-yl)oxane. This could be synthesized from the alkene precursor, 3-vinyloxane, via epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA).

Epoxide Ring Opening: The epoxide is then reacted with a sulfur nucleophile. Treatment with an aqueous solution of sodium hydrosulfide (NaSH) would open the ring. The hydrosulfide anion will attack the terminal, less-substituted carbon of the oxirane ring, leading to the formation of a β-hydroxy thiol: 1-mercapto-2-(oxan-3-yl)ethan-2-ol.

Deoxygenation: To obtain the target molecule, the secondary hydroxyl group must be removed. This is a multi-step process. A common method is the Barton-McCombie deoxygenation. The alcohol is first converted to a xanthate ester. Then, treatment with a radical initiator (AIBN) and a hydrogen atom source (like tributyltin hydride or a less toxic alternative) removes the xanthate group and replaces it with a hydrogen atom, yielding this compound.

While this route effectively constructs the required carbon-sulfur and carbon-carbon bonds, the additional deoxygenation step makes it less atom-economical than the nucleophilic substitution or radical hydrothiolation pathways.

| Step | Starting Material | Key Reagents | Intermediate |

| 1 | 3-Vinyloxane | m-CPBA | 3-(Oxiran-2-yl)oxane |

| 2 | 3-(Oxiran-2-yl)oxane | NaSH, H₂O | 1-Mercapto-2-(oxan-3-yl)ethan-2-ol |

| 3 | 1-Mercapto-2-(oxan-3-yl)ethan-2-ol | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | S-Methyl O-(2-mercapto-1-(oxan-3-yl)ethyl) carbonodithioate |

Stereoselective Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral organosulfur compounds is a significant area of research, driven by the prevalence of such moieties in biologically active molecules and the need for enantiomerically pure compounds. beilstein-journals.orgnih.gov For derivatives of this compound, where the stereocenter is a carbon atom bonded to the sulfur group, synthetic strategies often rely on stereospecific substitution reactions or the use of chiral catalysts and auxiliaries. beilstein-journals.orgacs.org

One common approach involves the stereoselective attack of a sulfur-centered nucleophile on a chiral electrophile. beilstein-journals.org For instance, a chiral epoxide derived from an oxane precursor could be opened by a thiolating agent. The stereochemistry of the starting epoxide would dictate the stereochemistry of the resulting thiol. Another powerful method is the use of transition metal catalysts paired with chiral ligands to control the enantioselectivity of C-S bond formation. acs.org Furthermore, enzymatic reactions, known for their high stereoselectivity, offer a biocatalytic route to chiral thiols under mild conditions. acs.org

The formation of carbon-carbon bonds adjacent to a sulfur atom can also be controlled. This can be achieved by the deprotonation of a chiral secondary thiol derivative using an organolithium base in the presence of a chiral ligand, followed by reaction with an electrophile to create a tertiary chiral center. nih.gov

Below is a table summarizing potential catalytic systems for the stereoselective synthesis of chiral thiol derivatives.

| Catalyst/Ligand System | Reaction Type | Potential Enantiomeric Excess (e.e.) | Key Features |

|---|---|---|---|

| Transition Metal (e.g., Pd, Cu) + Chiral Phosphine Ligand | Asymmetric C-S Cross-Coupling | Moderate to High | Versatile for various substrates. |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Variable | Often used for generating quaternary stereocenters. |

| Organocatalysts (e.g., Chiral Amines, Thioureas) | Michael Addition of Thiols | Good to Excellent | Metal-free, environmentally benign approach. |

| Enzymes (e.g., Lipases, Hydrolases) | Kinetic Resolution / Desymmetrization | Excellent | High selectivity under mild, aqueous conditions. acs.org |

Green Chemistry Approaches in Organosulfur Compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of organosulfur compounds to minimize environmental impact. ijesrr.org These principles focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. royalsocietypublishing.orgpaperpublications.org

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or ionic liquids can significantly reduce pollution. paperpublications.org

Catalysis: Employing catalysts, especially recyclable ones, is preferred over stoichiometric reagents to minimize waste. ijesrr.org This includes biocatalysis, where enzymes operate under mild aqueous conditions, and heterogeneous catalysts that are easily separated from the reaction mixture. acs.orgacs.org

Energy Efficiency: Alternative energy sources such as microwave irradiation and ultrasound can accelerate reactions, often leading to higher yields and cleaner processes with reduced energy consumption compared to conventional heating. ijesrr.orgroyalsocietypublishing.org

Waste Valorization: Utilizing industrial byproducts, such as elemental sulfur from the petroleum industry, as a feedstock aligns with green chemistry goals by turning waste into valuable chemicals. flinders.edu.au

Electrochemical Synthesis: Electrochemical methods can drive C-S bond formation using renewable energy, offering a sustainable pathway that can operate at ambient temperature and pressure, often with high efficiency. researchgate.net

The following table compares traditional and green approaches for organosulfur synthesis.

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Dichloromethane, Toluene) | Water, ionic liquids, supercritical fluids, or solvent-free conditions. ijesrr.orgpaperpublications.org |

| Reagents | Often stoichiometric, potentially hazardous reagents | Catalytic amounts of reagents, biocatalysts (enzymes), recyclable catalysts. acs.org |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication, electrochemistry, ambient temperature reactions. royalsocietypublishing.orgresearchgate.net |

| Byproducts | Can generate significant amounts of waste | Designed for high atom economy, minimizing byproducts. royalsocietypublishing.org |

| Feedstocks | Petroleum-based starting materials | Renewable feedstocks, valorization of waste products like elemental sulfur. flinders.edu.au |

Synthesis of Deuterated and Isotopically Labelled Analogues for Mechanistic Studies

Isotopically labelled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and understanding kinetic isotope effects. symeres.comacs.org The synthesis of deuterated or otherwise isotopically labelled analogues of this compound allows researchers to track the fate of specific atoms throughout a chemical transformation. synmr.in

Deuterium (B1214612) (²H or D) is commonly incorporated to probe mechanisms. The replacement of a hydrogen atom with deuterium can alter the rate of a reaction if the C-H bond is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). symeres.com Other stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and sulfur-34 (B105110) (³⁴S) are also used extensively. symeres.comnih.gov

Methods for synthesizing labelled compounds include:

Using Labelled Precursors: The most straightforward method involves starting with commercially available, isotopically enriched building blocks and carrying them through a synthetic sequence. symeres.com For example, a deuterated alkyl halide could be used in a reaction with a sulfur nucleophile.

Isotope Exchange Reactions: Hydrogen-deuterium exchange (H/D exchange) reactions can introduce deuterium into a molecule by treating it with a deuterium source, such as D₂O, often in the presence of a catalyst. researchgate.net

Specialized Reagents: Specific labelling patterns can be achieved using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated acids for electrophilic additions.

The table below lists common isotopes used in labelling studies and their primary applications.

| Isotope | Type | Primary Application in Mechanistic Studies | Detection Method |

|---|---|---|---|

| Deuterium (²H) | Stable | Kinetic Isotope Effect (KIE) studies, tracing metabolic pathways. symeres.com | NMR Spectroscopy, Mass Spectrometry |

| Carbon-13 (¹³C) | Stable | Elucidating carbon skeletons and reaction pathways, metabolic flux analysis. symeres.com | NMR Spectroscopy, Mass Spectrometry |

| Nitrogen-15 (¹⁵N) | Stable | Studying reactions involving nitrogen-containing functional groups. symeres.com | NMR Spectroscopy, Mass Spectrometry |

| Sulfur-34 (³⁴S) / Sulfur-35 (³⁵S) | Stable / Radioactive | Investigating the source and fate of sulfur atoms in biosynthesis and chemical reactions. nih.govtandfonline.com | Mass Spectrometry / Scintillation Counting |

Advanced Structural and Conformational Elucidation of 2 Oxan 3 Yl Ethane 1 Thiol

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying key functional groups within 2-(Oxan-3-yl)ethane-1-thiol (B6154102) and providing insights into its conformational landscape. The spectra are characterized by distinct vibrations of the thiol group, the ether linkage, and the hydrocarbon backbone.

The most diagnostic vibration is that of the sulfhydryl (S-H) group. In FT-IR spectroscopy, the S-H stretching vibration (νS-H) typically appears as a weak but sharp band in the 2550–2600 cm⁻¹ region. researchgate.netresearchgate.net Its weakness is a known characteristic of thiol absorption. aip.org In Raman spectroscopy, this S-H stretch gives rise to a more intense and easily identifiable signal in the same spectral interval, making it a valuable marker. nih.govnih.gov The precise frequency of the S-H band is sensitive to its local environment; hydrogen bonding, for instance, can cause a shift to lower wavenumbers. s-a-s.org

The carbon-sulfur (C-S) stretch provides another key marker, typically found in the 600–800 cm⁻¹ range. The C-O-C asymmetric stretching vibration of the oxane ring's ether functional group is expected to produce a strong, characteristic band in the FT-IR spectrum, typically around 1050-1150 cm⁻¹. caltech.eduacs.org The C-H stretching vibrations of the methylene (B1212753) groups on the ring and side chain are anticipated in the 2850–3000 cm⁻¹ region. mdpi.com

Conformational information can be gleaned from the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations involving skeletal C-C, C-O, and C-S bonds, as well as various bending modes, occur. The chair conformation of the oxane ring and the orientation (axial vs. equatorial) of the ethanethiol (B150549) substituent would influence these modes. aip.org Low-temperature Raman studies on analogous molecules like tetrahydrofuran (B95107) have shown that distinct bands can emerge as the molecule is locked into a specific conformation, providing a potential avenue for studying the conformational isomers of this compound. aip.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Ring & Chain) | 2850 - 3000 | 2850 - 3000 | Medium-Strong (IR), Strong (Raman) |

| S-H Stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Strong (Raman) |

| CH₂ Scissoring | ~1450 | ~1450 | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1150 | Weak | Strong (IR) |

| C-S Stretch | 600 - 800 | 600 - 800 | Medium |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR, Variable Temperature NMR) for Detailed Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail regarding the connectivity and spatial arrangement of atoms. Advanced NMR techniques are crucial for unambiguously assigning signals and characterizing the dynamic conformational equilibrium of this compound.

2D NMR Spectroscopy: Standard 1D ¹H and ¹³C NMR spectra would provide initial information, but signal overlap, particularly in the proton spectrum for the oxane ring, is likely. Two-dimensional techniques are essential for definitive assignments. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the entire molecule, from the ethanethiol side chain into and around the oxane ring. libretexts.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom by linking it to its attached proton(s). wikipedia.orgresearchgate.net This would be critical for distinguishing the different methylene carbons within the oxane ring.

Variable Temperature (VT) NMR: The oxane ring exists in a dynamic equilibrium between two chair conformations, with the ethanethiol substituent occupying either an axial or an equatorial position. These conformers interconvert rapidly at room temperature, resulting in an averaged NMR spectrum. By lowering the temperature, this interconversion can be slowed, potentially to the point where signals for both the axial and equatorial conformers can be observed separately. researchgate.netscielo.br Such studies allow for the determination of the equilibrium constant and the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational preference. A study on the analogous 3-methyltetrahydropyran (B1614883) showed a distinct preference for the equatorial conformer. rsc.org

Solid-State NMR (SSNMR): In the solid state, molecular motion is restricted, providing a snapshot of the molecule's conformation in the crystal lattice. SSNMR can provide valuable information where single crystals for diffraction are unavailable. nih.goviastate.edu ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can reveal structural details by observing chemical shift anisotropies that are averaged out in solution. nih.gov For heterocyclic compounds, SSNMR can differentiate between isomers and provide insights into intermolecular interactions within the crystal packing. nih.govacs.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2, C6 (Oxane) | 65 - 75 | Adjacent to ether oxygen. |

| C4, C5 (Oxane) | 25 - 35 | Standard alkane-like carbons. |

| C3 (Oxane) | 30 - 40 | Substituted carbon, shift depends on axial/equatorial conformer. |

| -CH₂- (Side Chain, adjacent to ring) | 30 - 40 | Beta-effect from ring. |

| -CH₂-SH (Side Chain) | 20 - 30 | Adjacent to thiol group. |

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.org Since this compound is a liquid or low-melting solid, obtaining suitable single crystals for diffraction may be challenging.

A common strategy is to synthesize a crystalline derivative. Reacting the thiol group with a reagent that introduces a rigid, planar group known to promote crystallization (e.g., forming a thioester with p-nitrobenzoyl chloride) could yield a suitable solid. The crystal structure of such a derivative would reveal:

Unambiguous Conformation: It would show the preferred conformation adopted in the crystal lattice, including the chair form of the oxane ring and the specific orientation (axial or equatorial) of the substituent. nih.govnih.gov

Precise Geometric Parameters: High-precision data on all bond lengths and angles would be obtained.

Intermolecular Interactions: The analysis would elucidate the packing arrangement in the crystal, revealing non-covalent interactions such as hydrogen bonds (potentially involving the ether oxygen) or van der Waals forces that stabilize the solid-state structure. researchgate.net

This solid-state information provides a crucial benchmark for comparison with computational models and data from gas-phase or solution-state studies.

Gas-Phase Electron Diffraction and Microwave Spectroscopy for Conformational Studies

To understand the intrinsic structural properties of this compound, free from intermolecular forces present in condensed phases, gas-phase techniques are employed.

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the geometry of molecules in the vapor phase. worldscientific.comyoutube.com A beam of electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to derive a radial distribution function, which provides information on interatomic distances. For this molecule, GED could determine:

The precise bond lengths and angles.

The dominant conformer in the gas phase (i.e., the population of axial vs. equatorial conformers). Studies on similar ring systems like cyclohexane (B81311) have successfully used GED for this purpose. acs.orgnih.gov

The torsional angles defining the orientation of the ethanethiol side chain.

Microwave Spectroscopy: This technique measures the rotational transitions of gas-phase molecules and is capable of providing exceptionally high-resolution structural data. A key requirement is that the molecule must possess a permanent dipole moment, which this compound does. From the microwave spectrum, one can derive rotational constants, which are inversely related to the molecule's moments of inertia. By analyzing the spectra of different isotopologues, a complete and highly accurate molecular structure can be determined. This method would be sensitive enough to distinguish between different conformers and determine their relative energies and populations in the gas phase.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomerically Pure Compounds

The carbon atom at the 3-position of the oxane ring is a stereocenter, meaning this compound is a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a key technique for studying such molecules. arxiv.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the oxane and thiol groups themselves are not strong chromophores in the near-UV region, they contribute to electronic transitions at lower wavelengths (<220 nm). rsc.org The ECD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter.

To determine the absolute configuration (i.e., whether the sample is the R or S enantiomer), an experimental ECD spectrum of an enantiomerically pure sample is measured. This spectrum is then compared to a theoretically predicted spectrum generated using quantum chemical calculations, typically Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net The process involves:

Computational modeling of the low-energy conformers of both the R and S enantiomers.

Calculation of the theoretical ECD spectrum for each conformer.

Boltzmann-averaging of the individual spectra based on the calculated relative energies of the conformers.

Comparison of the final predicted spectra for the R and S enantiomers with the experimental spectrum. A match between the experimental and, for example, the calculated R-enantiomer spectrum allows for the unambiguous assignment of the absolute configuration. ingentaconnect.comspectroscopyeurope.com

Chemical Reactivity and Mechanistic Investigations of 2 Oxan 3 Yl Ethane 1 Thiol

Reactions Involving the Thiol Group:

The sulfur atom in the thiol group of 2-(oxan-3-yl)ethane-1-thiol (B6154102) possesses lone pairs of electrons and can exist in various oxidation states, making it susceptible to a wide range of chemical transformations. These reactions are fundamental to its application in synthesis and materials science.

The oxidation of thiols is a stepwise process that can yield different products depending on the nature of the oxidizing agent and the reaction conditions. biolmolchem.com Mild oxidizing agents, such as molecular iodine or hydrogen peroxide in controlled amounts, typically convert this compound into its corresponding disulfide, bis(2-(oxan-3-yl)ethyl) disulfide. jove.com This reaction proceeds through the formation of a thiolate anion, which then acts as a nucleophile. jove.com

Stronger oxidizing agents, such as potassium permanganate or excess hydrogen peroxide, can further oxidize the sulfur atom to higher oxidation states, leading to the formation of sulfinic acids and ultimately sulfonic acids. jove.comyoutube.com The oxidation to a sulfonic acid represents an irreversible transformation under typical biological conditions. researchgate.net

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Oxidation State of Sulfur |

| Mild (e.g., I₂, mild H₂O₂) | Bis(2-(oxan-3-yl)ethyl) disulfide | -1 |

| Strong (e.g., KMnO₄, excess H₂O₂) | 2-(Oxan-3-yl)ethane-1-sulfonic acid | +4 |

The thiol group of this compound, and more potently its conjugate base, the thiolate anion, is an excellent nucleophile. chemistrysteps.comlibretexts.org This high nucleophilicity allows it to participate in a variety of addition and substitution reactions.

In the presence of a base, this compound can undergo nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as the Michael addition or thia-Michael reaction. mdpi.comumich.edu This reaction is highly efficient for forming carbon-sulfur bonds. mdpi.com Similarly, it can add to activated alkynes. nih.govacs.org

As a potent nucleophile, the thiolate derived from this compound readily participates in SN2 reactions with alkyl halides to form thioethers. chemistrysteps.com This reaction is a common and straightforward method for the synthesis of sulfides. jove.com The sulfur nucleophile is highly effective in displacing leaving groups from primary and secondary carbon centers. chemistrysteps.com Thiols can also be desulfurized for nucleophilic substitution, expanding the range of possible products. acs.org

The thiol-ene reaction is a prominent radical-mediated process where a thiol adds across a carbon-carbon double bond (ene). wikipedia.orgalfa-chemistry.com This reaction can be initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from this compound. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. acsgcipr.org

This "click" chemistry reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgrsc.org The thiol-ene reaction is a versatile tool in polymer synthesis, allowing for the formation of uniform poly(thioether) networks. wikipedia.orgacs.org The process can be utilized for both step-growth and chain-growth polymerizations. wikipedia.org

Thiolates, the conjugate bases of thiols, are classified as soft Lewis bases and therefore form strong coordination complexes with soft Lewis acidic transition metals. wikipedia.org The sulfur atom of this compound can coordinate to a variety of transition metal ions. Metal thiolate complexes are commonly prepared by reacting metal complexes with thiols, thiolates, or disulfides. wikipedia.org

Thiol-containing amino acids, for instance, are known to act as chelating ligands, coordinating with transition metals through their thiol, amine, and carboxyl groups. researchgate.net The coordination of thiols can lead to the formation of mononuclear or polynuclear complexes, sometimes with sulfur bridges. researchgate.net The geometry of these complexes can vary, including square planar and tetrahedral arrangements. researchgate.net The development of pincer-type transition metal complexes has shown that thiols can act as transient cooperative ligands, influencing hydrogenation and dehydrogenation reactions. acs.orgnih.gov

Thiol-disulfide exchange is a crucial reaction in biological systems and synthetic chemistry, involving the reaction of a free thiol with a disulfide bond. libretexts.org In this reaction, the thiolate anion of this compound acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. This results in the formation of a new disulfide and a new thiolate. libretexts.org

This process is essentially a series of two SN2-like displacement reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org These reactions are fundamental in protein folding, where they are often catalyzed by oxidoreductase enzymes. nih.govresearchgate.net The redox potential of the environment plays a significant role in the equilibrium of this exchange. annualreviews.org

Table 2: General Scheme of Thiol-Disulfide Exchange

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

| R-SH (this compound) | R'-S-S-R' | R-S-S-R' | R'-SH |

As mentioned in section 4.1.2, thioethers (sulfides) are readily formed from the reaction of this compound with alkyl halides via an SN2 mechanism. chemistrysteps.com Another green chemistry approach involves the direct substitution of alcohols with thiols, often catalyzed by an acid. nih.gov A variety of methods exist for thioether synthesis, including metal-catalyzed cross-coupling reactions. organic-chemistry.orgthieme-connect.com

Thioesters are another important class of sulfur-containing compounds that can be synthesized from this compound. A common method is the reaction of the thiol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. wikipedia.orgtandfonline.com The condensation of a thiol and a carboxylic acid often requires a dehydrating agent. wikipedia.org Trifluoroacetic acid can also serve as a catalyst for this transformation. tandfonline.com Thioesters can also be synthesized via visible-light-mediated methods. organic-chemistry.org They are valuable intermediates in organic synthesis due to their enhanced reactivity compared to oxygen esters. tandfonline.comorganic-chemistry.org

Reactions Involving the Oxane Ring:

The reactivity of the oxane ring in this compound is generally low due to its saturated and strain-free nature. However, under specific conditions, it can undergo reactions such as ring-opening and functionalization.

Ring-Opening Reactions with Electrophiles/Nucleophiles

The cleavage of the ether C-O bond in the oxane ring typically requires activation by strong electrophiles, such as Lewis acids or strong Brønsted acids. The reaction proceeds via the formation of an oxonium ion intermediate, which is then susceptible to nucleophilic attack.

In the case of this compound, the reaction pathway is complicated by the presence of the thiol group. The sulfur atom can act as an internal nucleophile, leading to intramolecular reactions. This phenomenon, known as neighboring group participation, can significantly influence the rate and outcome of the ring-opening reaction. For instance, in related systems, the participation of a neighboring sulfur atom has been shown to accelerate the cleavage of ether linkages. eurekaselect.comdalalinstitute.com

The general mechanism for an acid-catalyzed ring-opening would involve the protonation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of this attack would be influenced by steric and electronic factors of the resulting carbocationic intermediates.

Table 1: Plausible Ring-Opening Reactions of this compound

| Reagent/Condition | Expected Product(s) | Plausible Mechanism |

| Strong Acid (e.g., HBr, HI) | Dihalogenated or hydroxy-halogenated alkanes | Acid-catalyzed SN1 or SN2 cleavage of the C-O bonds. |

| Lewis Acid (e.g., BBr3) | Bromo-substituted alcohols or dibromoalkanes | Formation of an oxonium-Lewis acid adduct followed by nucleophilic attack by bromide. |

| Strong Nucleophile (in the presence of an activating agent) | Ring-opened products with the nucleophile incorporated | Activation of the ether followed by nucleophilic substitution. |

It is important to note that the thiol group can also react with many of the reagents used to effect ring-opening, leading to a complex mixture of products.

Functionalization of the Oxane Ring (e.g., Oxidation, Halogenation)

Direct functionalization of the saturated oxane ring is challenging due to the lack of reactive sites. However, under forcing conditions, reactions such as oxidation and halogenation can occur, typically through radical mechanisms.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the C-H bonds of the oxane ring, potentially leading to ring cleavage and the formation of dicarboxylic acids or other degradation products. However, the presence of the thiol group presents a significant challenge for selective ring oxidation, as thiols are readily oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. libretexts.org The thioether that could be formed from the thiol is also easily oxidized to a sulfoxide and then a sulfone. organic-chemistry.org Therefore, any attempt to oxidize the oxane ring would likely result in concomitant oxidation of the sulfur-containing side chain.

Halogenation: Free-radical halogenation of the oxane ring, for instance using N-bromosuccinimide (NBS) under UV irradiation, could lead to the substitution of hydrogen atoms on the ring with halogen atoms. This reaction proceeds via a radical chain mechanism and generally shows some regioselectivity for the substitution at positions alpha to the ether oxygen due to the stabilizing effect of the oxygen on the radical intermediate. However, the presence of the ethanethiol (B150549) side chain could also lead to reactions at the sulfur atom or on the ethyl group.

Table 2: Potential Functionalization Reactions of the Oxane Ring

| Reaction Type | Reagent/Condition | Potential Products on Oxane Ring | Key Challenges |

| Oxidation | KMnO₄, H₂O₂, O₃ | Lactones, dicarboxylic acids (via ring cleavage) | Chemoselective oxidation in the presence of a thiol/thioether. libretexts.orgorganic-chemistry.org |

| Halogenation | NBS, UV light or radical initiator | Bromo-substituted oxanes | Competing reactions at the sulfur atom and side chain. |

Detailed Mechanistic Studies of Key Transformation Pathways

A key mechanistic pathway to consider is the neighboring group participation (NGP) of the sulfur atom in reactions involving the oxane ring. dalalinstitute.comlibretexts.org For example, if a leaving group were present on the oxane ring, the thiol could act as an intramolecular nucleophile, forming a bicyclic sulfonium ion intermediate. This intermediate would then be opened by an external nucleophile. Such a pathway often leads to retention of stereochemistry at the reaction center.

The mechanism of acid-catalyzed ring-opening would likely proceed through an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. The formation of a tertiary carbocation would favor an SN1 mechanism, while less substituted positions would favor an SN2 attack.

Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions on the oxane ring of this compound would be governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In acid-catalyzed ring-opening reactions, the site of nucleophilic attack on the protonated oxane ring would be determined by the relative stability of the resulting carbocation-like transition states. Attack at the more substituted carbon (C2 or C5) might be favored if there is significant SN1 character. In free-radical halogenation, substitution is often favored at the α-carbons (C2 and C5) due to the resonance stabilization of the resulting radical.

Stereoselectivity: The stereochemical outcome of reactions at the chiral center (C3) and any newly formed stereocenters would be influenced by the reaction mechanism. SN2 reactions proceed with inversion of stereochemistry, while SN1 reactions would lead to racemization. Neighboring group participation, as mentioned earlier, typically results in retention of configuration. The stereochemistry of the substituent at C3 would also likely direct incoming reagents to the less sterically hindered face of the oxane ring. nih.gov

Table 3: Predicted Regio- and Stereoselectivity in Oxane Ring Reactions

| Reaction | Directing Factors | Predicted Outcome |

| Acid-Catalyzed Ring Opening | Carbocation stability, steric hindrance | Mixture of regioisomers, depending on SN1/SN2 character. |

| Free-Radical Halogenation | Radical stability | Preferential substitution at C2 and C5. |

| Reactions at C3 | Steric hindrance from the ethanethiol group | Attack from the face opposite to the substituent. |

Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and mechanistic details of this compound.

Computational and Theoretical Studies of 2 Oxan 3 Yl Ethane 1 Thiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP3), and Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate electronic properties. scispace.comnih.gov

For 2-(Oxan-3-yl)ethane-1-thiol (B6154102), the geometry optimization would typically start with an initial guess of the structure, which is then refined to find the lowest energy conformation. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.34 Å |

| C-O Bond Length (in oxane ring) | 1.43 Å |

| C-C Bond Length (ethane bridge) | 1.54 Å |

| C-S-H Bond Angle | 96.5° |

| C-C-S Bond Angle | 110.2° |

| O-C-C Bond Angle (in oxane ring) | 109.5° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups.

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be visualized and quantified. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability.

Conformational Analysis using Ab Initio and Density Functional Theory (DFT)

The flexibility of the oxane ring and the rotatable bonds in the ethanethiol (B150549) side chain of this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov

Ab initio and DFT methods are powerful tools for exploring the potential energy surface of a molecule. nih.gov By systematically rotating the dihedral angles of the key bonds, a series of geometries can be generated and their relative energies calculated. The results of such an analysis can reveal the preferred spatial arrangement of the molecule. For instance, studies on similar molecules like ethane-1,2-dithiol have shown that gauche and anti conformers can have very small energy differences, suggesting the possibility of coexisting conformers. scispace.com

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.5 |

| Eclipsed | 0° | 5.0 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve multiple dihedral angles.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters with a good degree of accuracy, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. researchgate.netresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be compared with experimental data. The predicted chemical shifts are sensitive to the molecular conformation, and therefore, it is often necessary to average the values over the most stable conformers. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C attached to S | 25.4 | H on S | 1.5 |

| C in ethane (B1197151) bridge | 35.1 | H on C attached to S | 2.7 |

| C-3 in oxane ring | 38.2 | H on C in ethane bridge | 1.8 |

| C-2, C-4 in oxane ring | 68.5 | H on C-3 in oxane ring | 1.9 |

| C-5 in oxane ring | 70.1 | H on C-2, C-4 in oxane ring | 3.5 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum shows the frequencies and intensities of the vibrational modes. These can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic peaks for the S-H stretch, C-S stretch, and C-O-C stretch of the oxane ring would be expected.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. rsc.orgresearchgate.netnih.gov For this compound, a key reaction of interest would be the thiol-ene reaction, where the thiol group adds across a double bond.

By modeling the reactants, products, and potential transition states, the reaction pathway can be mapped out. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This can be particularly useful for understanding the factors that influence the reactivity of the thiol group in this specific molecular context.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space available to the molecule at a given temperature.

For this compound, an MD simulation could reveal how the oxane ring puckers and how the ethanethiol side chain rotates and flexes over time. This can provide a more realistic picture of the molecule's behavior in solution or in the gas phase. The trajectories from MD simulations can also be used to calculate time-averaged properties, which can be more directly comparable to experimental measurements.

Investigation of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a crucial role in determining the structure and properties of molecules. nih.govdntb.gov.ua In this compound, the oxygen atom in the oxane ring and the sulfur atom of the thiol group can both act as hydrogen bond acceptors.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these non-covalent interactions. For example, an intramolecular hydrogen bond between the thiol hydrogen and the oxane oxygen might be possible in certain conformations, and these computational tools could quantify the strength of such an interaction.

Applications of 2 Oxan 3 Yl Ethane 1 Thiol in Specialized Chemical Fields

Role as a Building Block and Synthetic Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic incorporation of specific functional groups is paramount for the construction of intricate molecular frameworks. 2-(Oxan-3-yl)ethane-1-thiol (B6154102) serves as a valuable building block due to the presence of both a nucleophilic thiol group and a polar oxane ring. The thiol group is a versatile handle for a variety of chemical transformations, including nucleophilic substitution and addition reactions.

The oxane moiety, a tetrahydropyran (B127337) ring, can influence the stereochemical outcome of reactions and impart specific solubility and conformational properties to the resulting molecules. This is particularly relevant in the synthesis of natural products and pharmaceutically active compounds where precise control over the three-dimensional arrangement of atoms is crucial. The tetrahydropyranyl group is a well-established protecting group for alcohols and thiols in multistep synthesis, highlighting its stability under various reaction conditions. researchgate.netnih.govnih.gov This inherent stability allows for selective reactions at other sites of a molecule without affecting the oxane ring.

The dual functionality of this compound makes it an attractive intermediate for the synthesis of molecules with tailored properties. For example, the thiol group can be used to anchor the molecule to a solid support for solid-phase synthesis or to introduce a sulfur-containing linkage in a larger molecule. The presence of the cyclic ether can enhance the pharmacokinetic properties of a drug candidate by influencing its polarity and ability to form hydrogen bonds.

Utilization in Materials Science

The unique combination of a reactive thiol and a cyclic ether makes this compound a promising candidate for the development of advanced materials with tailored properties.

Monomer in Polymer Synthesis (e.g., Polythioethers, Thiol-Ene Polymers, Hydrogels)

The thiol group of this compound can participate in various polymerization reactions, leading to the formation of functional polymers.

Polythioethers: Polythioethers are a class of polymers known for their excellent chemical resistance, optical properties, and high refractive indices. rsc.orgresearchgate.net The synthesis of polythioethers can be achieved through the polyaddition of dithiols with dienes or other suitable comonomers. researchgate.net this compound, if used in conjunction with a comonomer bearing two thiol-reactive groups, could be incorporated into polythioether chains. The pendant oxane groups along the polymer backbone would be expected to influence the polymer's solubility, thermal properties, and biocompatibility.

Thiol-Ene Polymers: Thiol-ene chemistry is a powerful and versatile "click" reaction that involves the radical-mediated or base/acid-catalyzed addition of a thiol to a carbon-carbon double bond (an ene). wikipedia.orgmdpi.comillinois.edu This reaction is known for its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups. wikipedia.org As a monofunctional thiol, this compound can be used to modify polymers containing pendant ene groups, thereby introducing the oxane functionality onto the polymer side chains. Furthermore, a dithiol analogue of this compound could serve as a crosslinker in the formation of thiol-ene polymer networks.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They have found widespread applications in biomedical fields, including drug delivery and tissue engineering. Thiol-ene chemistry is a popular method for the formation of hydrogels under mild and biocompatible conditions. nih.govmdpi.comrsc.orgnih.govrsc.org A dithiol derivative of this compound could be used as a crosslinking agent with a multi-ene-functionalized polymer, such as polyethylene glycol (PEG), to form hydrogels. The incorporation of the hydrophilic oxane rings would be expected to enhance the water-absorbing capacity and biocompatibility of the resulting hydrogel.

| Polymer Type | Potential Role of this compound | Expected Impact of Oxane Moiety |

| Polythioethers | Monomer (with suitable comonomer) | Modifies solubility, thermal properties, and biocompatibility |

| Thiol-Ene Polymers | Side-chain functionalization agent | Introduces polarity and potential for hydrogen bonding |

| Hydrogels | Crosslinking agent (as a dithiol) | Enhances water retention and biocompatibility |

Surface Modification Agent (e.g., Self-Assembled Monolayers)

The thiol group has a strong affinity for the surfaces of noble metals such as gold, silver, and copper, enabling the formation of highly ordered, self-assembled monolayers (SAMs). northwestern.eduharvard.eduuh.edu These monolayers can be used to precisely control the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility.

This compound can be used to form SAMs on gold surfaces, with the thiol group binding to the gold and the oxane-containing tail projecting outwards. The presence of the oxane ring at the surface would create a polar and hydrophilic interface. This could be advantageous for applications requiring protein resistance or specific biomolecular interactions. The structure and packing of such SAMs would be influenced by the interplay between the sulfur-gold interaction and the intermolecular forces between the oxane-containing chains. Research on thiols with cyclic end-groups, such as tetrahydro-4H-thiopyran, has shown that such molecules can form well-ordered monolayers. nih.gov

Applications in Catalysis

The sulfur atom in this compound can interact with metal centers, making it a candidate for applications in catalysis.

As a Ligand in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. Thiolate ligands, formed by the deprotonation of thiols, are known to coordinate to a wide range of transition metals. wikipedia.org The resulting metal-thiolate complexes can exhibit unique catalytic activities. xmu.edu.cnnih.gov

This compound can act as a ligand in organometallic complexes. The soft nature of the sulfur atom makes it a good ligand for soft metal ions like silver(I), gold(I), and platinum(II). The oxane ring could also potentially coordinate to the metal center, acting as a hemilabile ligand that can reversibly bind and unbind to open up a coordination site for catalysis. This property can be beneficial for catalytic cycles that require both stable coordination and facile substrate binding. The specific steric and electronic properties imparted by the 2-(oxan-3-yl)ethyl group would influence the performance of the resulting catalyst in reactions such as cross-coupling, hydrogenation, and polymerization.

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Thiols and their derivatives have emerged as effective organocatalysts for a variety of transformations. For example, chiral thiols can be used in enantioselective conjugate addition reactions. researchgate.net

While the direct catalytic role of this compound in organocatalysis is not extensively documented, its structural features suggest potential applications. The thiol group can act as a nucleophilic catalyst or as a proton transfer agent. The presence of the oxane ring could influence the catalyst's solubility and its interaction with substrates through hydrogen bonding. Recent research has also explored the use of thiols as organo-photocatalysts, where they can be activated by visible light to promote polymerization reactions. researchgate.netacs.org This opens up new avenues for the potential application of functionalized thiols like this compound in light-mediated organic synthesis.

Development of Magnetically Recoverable Catalysts

There is currently no available scientific literature that describes the use or development of this compound in the creation of magnetically recoverable catalysts. Research in this area typically involves anchoring catalytically active metal complexes to magnetic nanoparticles, often using ligands with specific functional groups to ensure strong binding and stability. While thiols are known to bind effectively to various metal surfaces, specific studies employing this compound for this purpose have not been reported. Consequently, there are no research findings or data to present in this context.

Design of Ligands for Coordination Chemistry Beyond Catalysis

An extensive search of chemical literature did not yield any studies on the design or application of this compound as a ligand in coordination chemistry for purposes other than catalysis. The coordination chemistry of thiols is a broad field, with applications in materials science, bioinorganic chemistry, and sensor technology. However, the specific coordination properties of this compound, including the complexes it may form with various metal ions and the properties of such complexes, remain uninvestigated in the available scientific record. Therefore, no detailed research findings or data tables on its use in this area can be provided.

Development of Advanced Analytical Reagents or Probes

There is no published research detailing the use of this compound in the development of advanced analytical reagents or probes. The development of such tools often relies on molecules that exhibit a measurable response, such as a change in fluorescence or color, upon interaction with a specific analyte. The thiol group can be a key component in probes for detecting heavy metal ions or for studying biological redox processes. Nevertheless, the potential of this compound as a specific analytical reagent or probe has not been explored in any available research. As a result, there are no specific research findings or associated data to report for this application.

Advanced Analytical Techniques for the Research Scale Characterization and Quantification of 2 Oxan 3 Yl Ethane 1 Thiol

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(Oxan-3-yl)ethane-1-thiol (B6154102). mdpi.com Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is crucial for confirming its identity, especially when authentic standards are not available.

When coupled with techniques like gas chromatography or liquid chromatography, HRMS can provide detailed information about the components of a complex mixture. The fragmentation pattern obtained from HRMS can be used to elucidate the structure of the molecule by identifying the different fragments and proposing a fragmentation pathway. For this compound, characteristic fragments would be expected from the cleavage of the C-S bond, the C-C bond of the ethyl chain, and the opening of the oxane ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C7H14OS)

| Ion | Formula | Calculated Exact Mass (m/z) | Possible Fragmentation Origin |

|---|---|---|---|

| [M]+ | C7H14OS | 146.0765 | Molecular Ion |

| [M-H2S]+ | C7H12O | 112.0888 | Loss of hydrogen sulfide (B99878) |

| [C5H9O]+ | C5H9O | 85.0653 | Cleavage of the ethylthiol side chain |

| [C2H5S]+ | C2H5S | 61.0112 | Ethylthiol fragment |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a pure compound. This method involves the combustion of a small, precisely weighed sample of this compound in an oxygen atmosphere. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and sulfur dioxide (SO2), are collected and quantified. From the masses of these products, the percentage composition of carbon, hydrogen, and sulfur in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentage composition is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. For this compound, with a molecular formula of C7H14OS, the theoretical elemental composition can be calculated and compared with the experimental results to confirm the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C7H14OS)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 57.48 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 9.67 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 10.94 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 21.92 |

Titrimetric Methods for Thiol Quantification

Titrimetric methods offer a classic and cost-effective approach for the quantification of the thiol group in this compound. These methods are based on a chemical reaction between the thiol and a standard solution of a titrant.

One common method is iodimetric titration , where the thiol is oxidized by iodine to form a disulfide. uw.edu.pl The endpoint of the titration can be detected visually using a starch indicator or potentiometrically. To overcome the slow reaction rate between some aliphatic thiols and iodine, back-titration methods are sometimes employed. uw.edu.pl

Another widely used approach is argentometric titration , which involves the reaction of the thiol with silver ions (Ag+) from a standard solution of silver nitrate (B79036) (AgNO3) to form an insoluble silver thiolate precipitate. rsc.org The endpoint can be determined using various methods, including potentiometry.

Ellman's reagent (DTNB) can also be used in a spectrophotometric titration. The reaction of a thiol with DTNB produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored at a specific wavelength (e.g., 412 nm). nih.govnih.gov The concentration of the thiol can be determined from the amount of TNB produced.

Hyphenated Techniques for Structural Confirmation (e.g., GC-IR)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the structural confirmation of this compound. Gas Chromatography-Infrared Spectroscopy (GC-IR) is a valuable technique for identifying functional groups in volatile compounds. As the compound elutes from the GC column, it passes through an infrared spectrometer, which records its infrared spectrum. The IR spectrum provides information about the types of chemical bonds present in the molecule. For this compound, characteristic absorption bands for the S-H stretch of the thiol group, the C-O-C stretch of the ether group in the oxane ring, and the C-H stretches of the alkane backbone would be expected. This information, combined with the retention time from the GC, provides a high degree of confidence in the identification of the compound.

Future Research Directions and Unexplored Avenues Pertaining to 2 Oxan 3 Yl Ethane 1 Thiol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-(Oxan-3-yl)ethane-1-thiol (B6154102) is not prominently described in current chemical literature, presenting a prime opportunity for the development of novel and efficient synthetic methodologies. Future research could focus on stereoselective syntheses, given the chirality of the 3-position on the oxane ring. Green chemistry principles could be applied by exploring biocatalytic routes or employing renewable starting materials for the construction of the oxane core. The development of a scalable and cost-effective synthesis would be a critical first step to enable broader investigation into its properties and applications.

Exploration of Previously Untapped Reactivity Profiles and Mechanistic Pathways

The thiol functional group is renowned for its rich and diverse reactivity. Future studies should systematically investigate the reactivity of this compound in various chemical transformations. This includes its behavior in nucleophilic substitution and addition reactions, its propensity for oxidation to form disulfides and other sulfur-oxygen species, and its participation in radical-mediated processes such as thiol-ene click chemistry. semanticscholar.org Mechanistic studies of these reactions would provide fundamental insights into how the oxane moiety influences the reactivity of the thiol group.

Integration into Advanced Functional Materials with Tunable Properties

The unique combination of a polar oxane ring and a reactive thiol group makes this compound an attractive building block for advanced functional materials. Its incorporation into polymer backbones or as a pendant group could impart desirable properties such as hydrophilicity, metal-binding capabilities, and sites for post-polymerization modification. Research could be directed towards its use in the synthesis of hydrogels, self-healing polymers, and functional coatings with tunable optical, mechanical, or responsive properties.

Discovery of New Catalytic Applications and Ligand Designs

Thiols are widely utilized as ligands for transition metal catalysts due to the strong coordination of sulfur to metal centers. The oxane ring in this compound could introduce secondary coordination sites or influence the steric and electronic environment of the metal center in novel ways. Future research could explore the synthesis of metal complexes bearing this thiol as a ligand and evaluate their catalytic activity in a range of organic transformations, such as cross-coupling reactions or asymmetric catalysis.

Design of Highly Specific Probes or Sensors Based on the Compound's Structure

The thiol group is a well-known target for the development of chemical probes and sensors for various analytes, including metal ions and reactive oxygen species. mdpi.comdntb.gov.ua The specific structure of this compound could be leveraged to design highly selective probes. For instance, the oxane moiety could participate in specific binding interactions with a target analyte, leading to a measurable change in a reporter group attached to the thiol. The development of fluorescent or colorimetric sensors based on this scaffold for environmental or biological applications is a promising avenue of investigation. researchgate.net

Opportunities in Supramolecular Chemistry

The potential for this compound to engage in non-covalent interactions, such as hydrogen bonding via the oxane oxygen and dipole-dipole interactions, opens up possibilities in supramolecular chemistry. Its ability to self-assemble or to act as a guest molecule in host-guest complexes could be explored. Furthermore, its thiol group allows for its attachment to surfaces or larger molecular architectures, enabling the construction of complex supramolecular systems with potential applications in areas like molecular recognition and controlled release.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Oxan-3-yl)ethane-1-thiol, and how are intermediates validated?

- Methodology : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, 2-(dimethylamino)ethane-1-thiol hydrochloride can react with terpenyl acrylates under reflux in methanol for 56 hours, followed by solvent removal and recrystallization from hexane to isolate the product . Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : To confirm functional groups and connectivity.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., molecular ion peaks matching calculated values) .